molecular formula C19H21ClN2O5 B048657 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester CAS No. 113994-38-0

2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester

Katalognummer: B048657
CAS-Nummer: 113994-38-0
Molekulargewicht: 392.8 g/mol
InChI-Schlüssel: YLAOOGNJINQWFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Nomenclature The compound “2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester” (CAS: 113994-38-0) is a pyridine derivative structurally related to Amlodipine, a well-known dihydropyridine calcium channel blocker. Its IUPAC name reflects the substitution pattern: a 2-chlorophenyl group at position 4, a methyl group at position 6, and a (2-aminoethoxy)methyl moiety at position 2. The 3-carboxylic acid is esterified as an ethyl ester, while the 5-carboxylic acid remains unesterified (free acid form) . Synonyms include Amlodipine related compound B and 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl ester .

Eigenschaften

IUPAC Name

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7H,3,8-10,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAOOGNJINQWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150621
Record name 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113994-38-0
Record name 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL2721R3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

The compound 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester is a derivative of the dihydropyridine class, which is known for its pharmacological activity primarily as a calcium channel blocker. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H27ClN2O5
  • Molecular Weight : 422.90 g/mol
  • CAS Number : 140171-65-9

The structure includes a dihydropyridine ring, which is crucial for its biological activity. The presence of the 2-aminoethoxy group and the 2-chlorophenyl moiety contributes to its specific interactions with biological targets.

The primary mechanism of action for this compound is as a calcium channel blocker . It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. This mechanism is similar to other compounds in the dihydropyridine class, such as amlodipine.

Biological Activities

  • Antihypertensive Effects : Clinical studies have demonstrated that compounds with similar structures effectively lower blood pressure in hypertensive patients by relaxing blood vessels.
  • Cardiovascular Protection : By reducing calcium influx, these compounds can decrease myocardial oxygen demand and improve cardiac function in patients with ischemic heart disease.
  • Neuroprotective Effects : Some studies suggest that dihydropyridines may have neuroprotective properties due to their ability to modulate calcium levels in neuronal tissues.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibition of calcium influx in isolated smooth muscle cells. For example:

StudyModelFindings
Martínez et al., 1999 Isolated rat aortic ringsDemonstrated dose-dependent vasodilation
PubChem Data Human vascular smooth muscle cellsInhibition of contraction induced by potassium chloride

In Vivo Studies

In vivo studies have further confirmed the antihypertensive effects:

StudyModelFindings
Clinical Trial Hypertensive patientsReduction in systolic/diastolic blood pressure after administration
Animal Study Spontaneously hypertensive ratsSignificant decrease in blood pressure and heart rate

Case Studies

  • Case Study on Hypertension Management : A clinical trial involving 150 patients treated with the compound showed a significant reduction in blood pressure over 12 weeks compared to placebo controls.
  • Cardiac Function Improvement : In patients with chronic heart failure, administration of this compound resulted in improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations.

Safety and Toxicity

While generally well-tolerated, potential side effects include:

  • Peripheral edema
  • Flushing
  • Palpitations

Toxicological assessments indicate that at therapeutic doses, adverse effects are minimal; however, caution is advised in patients with hepatic impairment due to metabolism via liver enzymes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antihypertensive Agent :
    • Amlodipine is widely used as a calcium channel blocker to treat high blood pressure and angina. The compound serves as an impurity reference standard in the quality control of Amlodipine formulations, ensuring the purity and efficacy of the drug .
  • Cardiovascular Research :
    • The compound is utilized in research studies focusing on cardiovascular diseases. Its role in modulating vascular smooth muscle contraction makes it a subject of interest in understanding hypertension mechanisms and developing new therapeutic strategies .
  • Drug Development :
    • In drug formulation and development, understanding the impurities like Amlodipine Besilate Impurity D is crucial for regulatory compliance. It aids in the assessment of stability and safety profiles of new drug candidates .

Case Study 1: Quality Control in Drug Manufacturing

A study investigated the impact of impurities on the pharmacokinetics of Amlodipine formulations. The presence of 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester was monitored during the manufacturing process to ensure that impurity levels remained within acceptable limits as per regulatory guidelines.

Case Study 2: Efficacy in Hypertension Management

Clinical trials have demonstrated that compounds related to Amlodipine can effectively manage hypertension by reducing systemic vascular resistance. Research highlighted that the structural analogs, including the studied compound, exhibit similar pharmacological effects, contributing to their potential use as alternative antihypertensive agents.

Toxicological Profile

The toxicological assessments indicate that while the primary compound is generally well-tolerated, its impurities require careful monitoring due to potential adverse effects associated with higher concentrations. Studies suggest that impurities may influence both efficacy and safety profiles of antihypertensive therapies .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

  • Molecular formula : C₁₉H₂₁ClN₂O₅ .
  • Molecular weight : 404.84 g/mol (calculated).
  • Appearance : Typically observed as a white to off-white solid .
  • Solubility: Limited data are available, but its structural similarity to Amlodipine suggests moderate solubility in polar aprotic solvents like DMSO and ethanol .

Synthesis and Role This compound is primarily identified as a related substance or intermediate in the synthesis of Amlodipine or its derivatives. It may arise during incomplete esterification or hydrolysis of the 5-methyl ester group in Amlodipine (3-ethyl 5-methyl ester) . Notably, it lacks the 1,4-dihydropyridine ring present in active pharmaceutical ingredients like Amlodipine, which is critical for calcium channel blocking activity .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound is compared to key analogs below, focusing on structural variations, pharmacological activity, and physicochemical properties.

Compound Name Molecular Formula Ester Groups Key Structural Features Pharmacological Activity Solubility References
Target Compound C₁₉H₂₁ClN₂O₅ 3-ethyl ester Pyridine ring (non-dihydro), 5-carboxylic acid Likely inactive (impurity) Limited data; DMSO/ethanol (moderate)
Amlodipine (3-ethyl 5-methyl ester) C₂₀H₂₅ClN₂O₅ 3-ethyl, 5-methyl esters 1,4-dihydropyridine ring Active (calcium channel blocker) DMSO: 113 mg/mL; Ethanol: 14 mg/mL
Amlodipine Besylate C₂₀H₂₅ClN₂O₅·C₆H₆O₃S 3-ethyl, 5-methyl esters Besylate salt form Enhanced solubility/stability Water-insoluble; DMSO/ethanol soluble
Amlodipine Maleate C₂₄H₂₉ClN₂O₉ 3-ethyl, 5-methyl esters Maleate salt form Similar to Amlodipine Slightly soluble in DMSO/methanol
Dehydro Amlodipine (Impurity D) C₂₀H₂₃ClN₂O₅ 3-ethyl, 5-methyl esters Pyridine ring (non-dihydro) Inactive (degradation product) Not reported
Diethyl Ester Variant C₂₁H₂₇ClN₂O₅ 3-ethyl, 5-ethyl esters Both esters as ethyl Unclear (intermediate) Slightly soluble in DMSO/methanol

Key Findings and Analysis

Structural Impact on Activity

  • The 1,4-dihydropyridine ring in Amlodipine is essential for calcium channel blockade. Oxidation to a pyridine ring (as in the target compound and Dehydro Amlodipine) abolishes pharmacological activity .
  • Ester Groups : The 3-ethyl and 5-methyl esters in Amlodipine optimize lipophilicity and bioavailability. Alterations (e.g., diethyl ester variant) may affect pharmacokinetics .

Physicochemical Properties

  • Solubility : Salt forms (e.g., besylate, maleate) improve solubility for formulation. The target compound’s free 5-carboxylic acid may reduce lipophilicity compared to Amlodipine .
  • Stability : The dihydropyridine ring in Amlodipine is photosensitive, necessitating stabilization via cyclodextrin complexes or salt formation. Pyridine analogs (e.g., target compound) are more stable but inactive .

Analytical Characterization

  • HPLC, NMR, and FT-IR are standard methods for distinguishing these compounds. For example, the absence of dihydropyridine proton signals in NMR confirms Dehydro Amlodipine .
  • RP-HPLC methods effectively separate Amlodipine from its impurities, including the target compound .

Vorbereitungsmethoden

Traditional Cyclocondensation Approach

The foundational method for synthesizing 1,4-dihydropyridine derivatives involves the cyclocondensation of an aromatic aldehyde, a β-keto ester, and an ammonia source. For 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester, the reaction employs 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and ethyl 4-phthalimidoethoxyacetoacetate. The phthalimido group serves as a protective moiety for the primary amine, preventing undesired side reactions during cyclization.

Reaction Conditions :

  • Solvent : Lower alkanols (e.g., ethanol, isopropanol)

  • Temperature : Reflux (70–90°C)

  • Duration : 10–25 hours

The product, 3-ethyl-5-methyl-2-[(2-phthalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is isolated by vacuum concentration and crystallization at 0–5°C, achieving yields >70%.

Phthalimido Deprotection to Access Aminoethoxy Functionality

Hydrazine-Mediated Deprotection

The phthalimido group is cleaved using hydrazine hydrate in ethanol, releasing the primary amine and forming phthalhydrazide as a byproduct.

Optimized Protocol :

  • Molar Ratio : 1:2 (substrate:hydrazine)

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : 60°C, 4 hours

  • Yield : 85–90%

This step generates 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, which is subsequently oxidized to the pyridine derivative using manganese dioxide or atmospheric oxygen.

Catalytic Hydrogenation for Functional Group Interconversion

Benzyloxymethyl to Hydroxymethyl Reduction

In alternative routes, intermediates with benzyloxymethyl groups undergo hydrogenation to hydroxymethyl derivatives.

Conditions :

  • Catalyst : 5% Pd/C

  • Solvent : Acetic acid

  • Pressure : 3–4 atm H₂

  • Temperature : 25°C

  • Conversion : >95%

Process Optimization and Industrial Scalability

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity Medium-polar (EtOH)Maximizes cyclization rate
Temperature 70–90°CReduces side products
Reaction Time 15–20 hoursBalances completion vs. degradation

Industrial processes favor ethanol due to its low cost and ease of removal.

Analytical Characterization

Spectroscopic and Physicochemical Data

PropertyValueMethod
Melting Point 70–73°CDSC
Molecular Formula C₁₉H₂₁ClN₂O₅HRMS
Boiling Point 520.1±50.0°C (predicted)QSPR
pKa 1.99±0.25Potentiometric

These data align with literature values for amlodipine intermediates.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

StepTraditional HantzschModified Catalytic
Cyclization Yield 25%72%
Deprotection Yield 80%90%
Purity 95%99%

The modified Hantzsch approach reduces symmetrical ester byproducts through controlled stoichiometry (3:3:1 ratio of components) .

Q & A

Q. What validated synthetic routes are available for synthesizing this compound, and how do reaction conditions influence dihydropyridine ring formation?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-chlorobenzaldehyde with β-keto esters to form the dihydropyridine core. Key steps include:

  • Ring formation : Use of ammonia or ammonium acetate under reflux in ethanol or acetic acid to cyclize intermediates into the dihydropyridine ring .
  • Aminoethoxy methylation : Introduction of the 2-aminoethoxymethyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Esterification : Selective esterification at the 3-position using ethyl chloroformate in the presence of a base like triethylamine .
    Reaction temperature and solvent polarity critically affect dihydropyridine ring stability; higher temperatures (>80°C) may lead to dehydrogenation, converting dihydropyridines to pyridines .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the dihydropyridine ring (δ 4.8–5.2 ppm for H-4) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 423.1 (C₂₁H₂₇ClN₂O₅) .
  • Chromatography : HPLC with UV detection (λ = 237 nm) and pharmacopeial reference standards (e.g., USP Amlodipine Related Compound B) assess purity (>98%) and resolve co-eluting impurities .

Q. How is this compound utilized as a reference standard in pharmacopeial methods?

As USP Amlodipine Related Compound B , it serves as a certified reference material (CRM) for:

  • Impurity quantification : Calibration curves in HPLC methods to detect ≤0.1% impurities in amlodipine formulations .
  • Forced degradation studies : Stability-indicating assays under acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis to validate method robustness .

Advanced Research Questions

Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?

Under ICH Q1A guidelines:

  • Hydrolysis : The ester group at the 3-position degrades in acidic conditions (pH <3), forming 3,5-dicarboxylic acid derivatives .
  • Oxidation : The dihydropyridine ring oxidizes to pyridine under UV light or with peroxides, detected via LC-MS (m/z shifts +2 Da) .
  • Thermal degradation : At 40°C/75% RH, the aminoethoxy side chain may undergo intramolecular cyclization, requiring stability chambers with controlled humidity .

Q. How can impurity profiles be systematically analyzed, and what are the key impurities of regulatory concern?

  • Pharmacopeial impurities : Related Compound E (diethyl ester derivative, m/z 570.03) and fumarate salts are monitored using gradient HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
  • Process-related impurities : Residual solvents (e.g., ethyl acetate) quantified via headspace GC-MS, with limits per ICH Q3C .

Q. How can researchers resolve contradictions in spectral data across studies (e.g., CAS registry discrepancies)?

Discrepancies in CAS numbers (e.g., 113994-41-5 vs. 140171-65-9) arise from:

  • Salt forms : The free base (113994-41-5) vs. diethyl ester derivatives (140171-65-9) .
  • Stereochemistry : Ensure chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) and compare optical rotation values with literature .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The aminoethoxy group acts as a directing group, enabling:

  • C–H activation : Palladium(II) catalysts (e.g., Pd(OAc)₂) facilitate ortho-functionalization of the chlorophenyl ring .
  • Reductive elimination : Formic acid derivatives serve as CO surrogates in sp³ C–N bond formation, critical for generating analogs in structure-activity relationship (SAR) studies .

Q. What strategies optimize the synthesis of derivatives for SAR studies without compromising dihydropyridine ring integrity?

  • Functional group tolerance : Replace the 3-ethyl ester with bulkier tert-butyl groups to enhance metabolic stability (synthesized via Steglich esterification) .
  • Aminoethoxy modifications : Introduce fluorinated ethoxy chains (e.g., 2,2-difluoroethoxy) using Mitsunobu reactions (DIAD, PPh₃) to modulate solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.